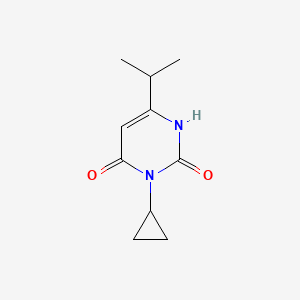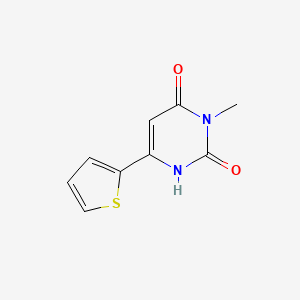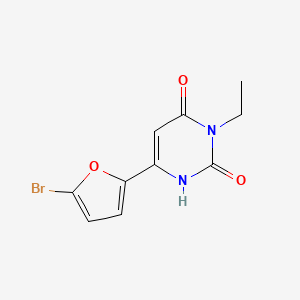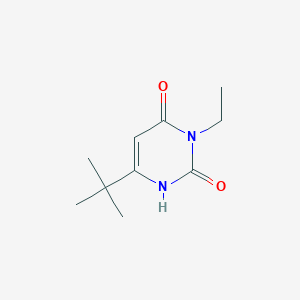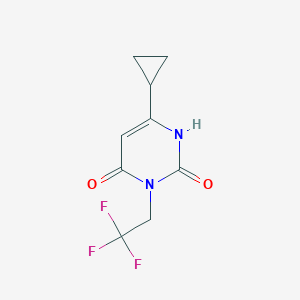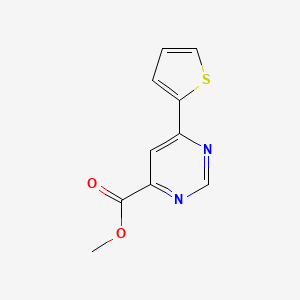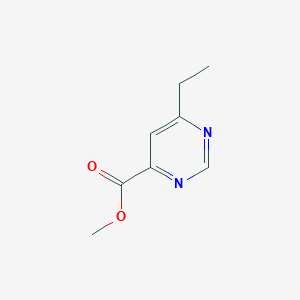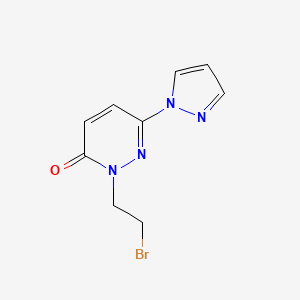
2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromoethyl group, a pyrazolyl group, and a dihydropyridazinone group . These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the bromoethyl group might undergo nucleophilic substitution reactions, while the pyrazolyl and dihydropyridazinone groups might participate in various other types of reactions .Applications De Recherche Scientifique
Novel Heterocyclic Synthesis
The research on related compounds demonstrates their utility in generating novel heterocyclic compounds. For example, studies have explored the reactivity of bromoacetyl and pyrazole derivatives to synthesize new products with potential chemical and pharmacological activities. These include the synthesis of pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-d]pyrimidines, which are of interest due to their expected chemical and pharmacological properties (Al-Afaleq & Abubshait, 2001).
Antimicrobial and Antioxidant Activities
Some synthesized compounds have been evaluated for their antimicrobial and antioxidant activities. The creation of bis-α,β-unsaturated ketones, nicotinonitrile, and fused thieno[2,3-b]pyridine derivatives has been aimed at assessing their potential against various microbial strains and in oxidative stress scenarios. Compounds exhibiting significant activity could lead to further investigation for potential therapeutic applications (Altalbawy, 2013).
Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
The synthesis and preliminary biological evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for their potential against A549 lung cancer cells highlight the ongoing search for new anticancer agents. These compounds could inhibit cell growth in a dosage- and time-dependent manner, showing the importance of heterocyclic compounds in the development of novel anticancer therapies (Zhang et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromoethyl)-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c10-4-7-14-9(15)3-2-8(12-14)13-6-1-5-11-13/h1-3,5-6H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVVSAQXSQJTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



